Cas no 185545-90-8 ((R)-1-(2-Fluorophenyl)ethylamine)
(R)-1-(2-Fluorophenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(2-FLUOROPHENYL)ETHYLAMINE
- (R)-1-(2-Fluorophenyl)ethanamine
- (1R)-1-(2-FLUOROPHENYL)ETHYLAMINE
- AC1MCUOE
- AG-E-34914
- CTK4D9045
- MolPort-001-771-483
- SBB069918
- SureCN1003465
- Benzenemethanamine,2-fluoro-a-methyl-, (R)-
- (1R)-1-(2-Fluorophenyl)ethanamine
- R-OF-PEM
- Benzenemethanamine,2-fluoro-a-methyl-, (aR)-
- Benzenemethanamine, 2-fluoro-α-methyl-, (αR)-
- Benzenemethanamine, 2-fluoro-alpha-methyl-, (R)- (9CI)
- (1R)-1-(2-fluorophenyl)ethan-1-amine
- C8H10FN
- DIWHJJUFVGEXGS-ZCFIWIBFSA-N
- (R)-1-(2-Fluorophenyl)ethaneamine
- ST24035141
- 185545-90-8
- (R)-1-(2-Fluorophenyl)ethan-1-amine
- SCHEMBL1003465
- CS-0000328
- AKOS015840199
- DTXSID70381257
- MFCD03092993
- EN300-112646
- AKOS010397617
- AS-36152
- (R)-1-(2-Fluorophenyl)ethylamine
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- MDL: MFCD11101199
- Inchi: 1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1
- InChI Key: DIWHJJUFVGEXGS-ZCFIWIBFSA-N
- SMILES: FC1C=CC=CC=1[C@@H](C)N
Computed Properties
- Exact Mass: 139.08000
- Monoisotopic Mass: 139.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.3
Experimental Properties
- Color/Form: White to Yellow Solid
- Boiling Point: 179.8℃ at 760 mmHg
- PSA: 26.02000
- LogP: 2.54570
(R)-1-(2-Fluorophenyl)ethylamine Security Information
- Signal Word:Danger
- Hazard Statement: H302;H318
- Warning Statement: P280;P305+P351+P338
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Hazardous Material Identification:
- Storage Condition:Room temperature
(R)-1-(2-Fluorophenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113708-1g |
(R)-1-(2-Fluorophenyl)ethanamine |
185545-90-8 | 98% | 1g |
$534.60 | 2023-09-02 | |
| Alichem | A019113708-5g |
(R)-1-(2-Fluorophenyl)ethanamine |
185545-90-8 | 98% | 5g |
$1749.32 | 2023-09-02 | |
| Alichem | A019113708-10g |
(R)-1-(2-Fluorophenyl)ethanamine |
185545-90-8 | 98% | 10g |
$2147.60 | 2023-09-02 | |
| AstaTech | 52755-0.25/G |
(R)-1-(2-FLUOROPHENYL)ETHANAMINE |
185545-90-8 | 95% | 0.25g |
$198 | 2023-09-17 | |
| AstaTech | 52755-1/G |
(R)-1-(2-FLUOROPHENYL)ETHANAMINE |
185545-90-8 | 95% | 1g |
$495 | 2023-09-17 | |
| AstaTech | 52755-5/G |
(R)-1-(2-FLUOROPHENYL)ETHANAMINE |
185545-90-8 | 95% | 5g |
$1732 | 2023-09-17 | |
| Apollo Scientific | PC0611-100mg |
(1R)-1-(2-Fluorophenyl)ethylamine |
185545-90-8 | 100mg |
£23.00 | 2025-02-19 | ||
| Apollo Scientific | PC0611-250mg |
(1R)-1-(2-Fluorophenyl)ethylamine |
185545-90-8 | 250mg |
£44.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R52670-250mg |
(R)-1-(2-Fluorophenyl)ethan-1-amine |
185545-90-8 | 250mg |
¥676.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R52670-100mg |
(R)-1-(2-Fluorophenyl)ethan-1-amine |
185545-90-8 | 100mg |
¥386.0 | 2021-09-04 |
(R)-1-(2-Fluorophenyl)ethylamine Suppliers
(R)-1-(2-Fluorophenyl)ethylamine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (R)-1-(2-Fluorophenyl)ethylamine
Introduction to (R)-1-(2-Fluorophenyl)ethylamine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (R)-1-(2-Fluorophenyl)ethylamine (CAS No. 185545-90-8) stands out due to its unique structural properties and potential applications. This compound, characterized by its chiral center and fluorinated aromatic ring, has garnered significant attention in recent years for its role in the development of novel therapeutic agents.
The (R)-1-(2-Fluorophenyl)ethylamine molecule is a derivative of phenethylamine, a class of compounds known for their involvement in various biological processes. The presence of a fluorine atom at the 2-position of the phenyl ring introduces additional electronic and steric effects, which can influence the compound's reactivity and biological activity. This feature makes it a valuable scaffold for medicinal chemists seeking to design molecules with enhanced binding affinity and selectivity.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their ability to modulate metabolic pathways and enhance drug bioavailability. Studies have shown that the introduction of fluorine atoms can lead to increased metabolic stability and improved pharmacokinetic profiles. For instance, fluorinated analogs of existing drugs have demonstrated superior efficacy in treating neurological disorders, cancer, and infectious diseases.
One of the most compelling aspects of (R)-1-(2-Fluorophenyl)ethylamine is its potential as a building block for more complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are often required for optimal biological activity. The (R)-configuration, in particular, has been identified as a key structural element in several high-value pharmaceuticals. Researchers have leveraged this compound to develop novel ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.
Recent advancements in computational chemistry have further highlighted the importance of (R)-1-(2-Fluorophenyl)ethylamine in drug design. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that traditional non-fluorinated analogs cannot. These interactions often lead to improved binding affinities and reduced off-target effects. For example, virtual screening campaigns have identified several promising candidates for treating inflammation and pain by targeting specific receptor subtypes.
The synthesis of (R)-1-(2-Fluorophenyl)ethylamine presents unique challenges due to its stereogenic center and fluorinated aromatic ring. However, recent methodologies have emerged that offer efficient and scalable routes to this compound. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been particularly useful in constructing the desired molecular framework. These techniques not only improve yield but also allow for greater functional group tolerance, enabling chemists to explore a wider range of derivatives.
From a therapeutic perspective, (R)-1-(2-Fluorophenyl)ethylamine has shown promise in preclinical studies as a precursor for drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it an attractive candidate for treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, its structural motifs are found in several FDA-approved drugs, underscoring its relevance in modern medicinal chemistry.
The role of fluorine atoms in enhancing drug properties cannot be overstated. Fluorinated compounds often exhibit increased lipophilicity, leading to better cell membrane penetration and improved bioavailability. Furthermore, fluorine's electronic properties can influence hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. These attributes make (R)-1-(2-Fluorophenyl)ethylamine a valuable asset in the development of next-generation therapeutics.
In conclusion,(R)-1-(2-Fluorophenyl)ethylamine (CAS No. 185545-90-8) is a multifaceted compound with significant implications for chemical research and drug development. Its unique structural features, combined with its potential as a building block for complex molecules, position it as a key player in the discovery of novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds,(R)-1-(2-Fluorophenyl)ethylamine is likely to remain at the forefront of medicinal chemistry innovation.
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